molecular formula C20H14N4O4 B4305089 5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide

Cat. No. B4305089
M. Wt: 374.3 g/mol
InChI Key: ZEAJHUOEXURSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use has been banned in sports due to its performance-enhancing properties.

Mechanism of Action

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism.
Biochemical and physiological effects:
This compound 501516 has been found to increase endurance and performance in animal models. It also improves lipid profile and insulin sensitivity, making it a potential treatment for metabolic disorders. However, its use has been banned in sports due to its performance-enhancing properties.

Advantages and Limitations for Lab Experiments

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide 501516 has several advantages for lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its use is limited by its banned status in sports and potential side effects.

Future Directions

Future research on 5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide 501516 could focus on identifying potential therapeutic applications for metabolic disorders and optimizing its performance-enhancing properties. Additionally, further studies could investigate the potential side effects of the drug and develop strategies to mitigate them.

Scientific Research Applications

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, increase HDL cholesterol, and reduce triglycerides in animal models. Additionally, it has been found to enhance endurance and performance in athletes.

properties

IUPAC Name

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-20(18-11-15(24(26)27)9-13-12-21-23-19(13)18)22-14-5-4-8-17(10-14)28-16-6-2-1-3-7-16/h1-12H,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAJHUOEXURSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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